molecular formula C13H11NO B1652314 Propanenitrile, 3-(2-naphthalenyloxy)- CAS No. 14233-72-8

Propanenitrile, 3-(2-naphthalenyloxy)-

Cat. No.: B1652314
CAS No.: 14233-72-8
M. Wt: 197.23 g/mol
InChI Key: HDOAQRQSTGWBTP-UHFFFAOYSA-N
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Description

Propanenitrile, 3-(2-naphthalenyloxy)- (CAS 14233-72-8) is an organic compound characterized by a propanenitrile backbone substituted with a 2-naphthalenyloxy group. Its molecular formula is C₁₃H₁₁NO, and it has a molecular weight of 197.23 g/mol . The naphthalene moiety introduces aromatic bulk, while the nitrile group provides reactivity for further chemical transformations.

Properties

CAS No.

14233-72-8

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

3-naphthalen-2-yloxypropanenitrile

InChI

InChI=1S/C13H11NO/c14-8-3-9-15-13-7-6-11-4-1-2-5-12(11)10-13/h1-2,4-7,10H,3,9H2

InChI Key

HDOAQRQSTGWBTP-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)OCCC#N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCCC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The structural diversity among propanenitrile derivatives arises from variations in the substituents attached to the oxygen atom. Key analogs and their properties are summarized below:

Table 1: Structural and Physical Properties of Propanenitrile Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent
Propanenitrile, 3-(2-naphthalenyloxy)- 14233-72-8 C₁₃H₁₁NO 197.23 2-Naphthalenyloxy
Propanenitrile, 3-phenoxy- 3055-86-5 C₉H₉NO 147.17 Phenoxy
Propanenitrile, 3-(2-methylphenoxy)- 25268-05-7 C₁₀H₁₁NO 161.20 2-Methylphenoxy
Propanenitrile, 3-([1,1'-biphenyl]-4-yloxy)- 63472-20-8 C₁₅H₁₃NO 223.27 Biphenyl-4-yloxy
Propanenitrile, 3-[(3-methyl-4-oxo-2,6-diphenyl-1-piperidinyl)oxy]- 677007-25-9 C₂₁H₂₂N₂O₂ 334.42 Piperidinyl-oxy

Key Observations :

  • Electron-donating groups (e.g., methyl in 3-(2-methylphenoxy)-) enhance stability of the aromatic ring toward electrophilic substitution .

Chemical Reactivity

Nitrile Group Reactivity

All propanenitrile derivatives share the nitrile group’s reactivity, enabling:

  • Hydrolysis to carboxylic acids or amides.
  • Nucleophilic additions (e.g., Grignard reactions).
Aromatic Ether Reactivity
  • Electrophilic substitution: The aromatic substituent (naphthalenyl, phenoxy) directs incoming electrophiles. For example, the naphthalenyl group in 3-(2-naphthalenyloxy)- favors electrophilic attack at the α-position of the naphthalene ring .
  • Steric effects: Bulkier substituents (e.g., biphenyl in 63472-20-8) may slow reaction rates compared to simpler analogs like 3-phenoxy- .

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